Dermaseptin-J9 -

Dermaseptin-J9

Catalog Number: EVT-246008
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dermaseptin-J9 can be achieved through several methods, with solid-phase peptide synthesis being the most common approach. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. In the case of dermaseptin-J9, the synthesis process involves:

  1. Solid-Phase Synthesis: The peptide is synthesized on a resin support where each amino acid is added in a stepwise manner.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.
  3. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

Dermaseptin-J9 exhibits a distinct molecular structure characterized by an amphipathic alpha-helix configuration. The peptide typically consists of 34 residues, with a specific sequence that influences its biological activity. Key structural features include:

  • Alpha-Helical Conformation: Approximately 80% of the peptide adopts an alpha-helical structure in hydrophobic environments.
  • Amphipathicity: The distribution of hydrophobic and hydrophilic residues facilitates interaction with lipid membranes, enhancing its antimicrobial efficacy.

The molecular weight of dermaseptin-J9 has been determined through mass spectrometry, confirming its theoretical mass based on the amino acid sequence .

Chemical Reactions Analysis

Dermaseptin-J9 participates in several chemical reactions that are integral to its function as an antimicrobial agent:

  1. Membrane Disruption: The peptide interacts with microbial membranes, leading to pore formation that disrupts membrane integrity.
  2. Antimicrobial Activity: It exhibits significant activity against various pathogens at micromolar concentrations, primarily through mechanisms involving membrane permeabilization.
  3. Stability in Aqueous Solutions: Dermaseptin-J9 remains stable in physiological conditions, which is essential for its potential therapeutic applications .
Mechanism of Action

The mechanism by which dermaseptin-J9 exerts its antimicrobial effects involves several key processes:

  1. Membrane Interaction: The amphipathic nature allows dermaseptin-J9 to associate with lipid bilayers, preferentially targeting microbial membranes over host cell membranes.
  2. Pore Formation: Upon binding, it induces conformational changes that lead to pore formation within the membrane, resulting in leakage of cellular contents and ultimately cell death.
  3. Selectivity: Studies indicate that while dermaseptin-J9 is toxic to microbial cells, it shows lower toxicity towards mammalian cells due to differences in membrane composition .
Physical and Chemical Properties Analysis

Dermaseptin-J9 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, which enhances its bioavailability.
  • Thermostability: Maintains structural integrity across a range of temperatures.
  • Non-Hemolytic Activity: Exhibits low hemolytic activity against human red blood cells, indicating selective toxicity towards pathogens rather than host cells.

These properties make dermaseptin-J9 a promising candidate for further research in antimicrobial therapies .

Applications

The scientific applications of dermaseptin-J9 are diverse and include:

  • Antimicrobial Agents: Due to its potent activity against bacteria and fungi, dermaseptin-J9 is being explored as a potential therapeutic agent for treating infections.
  • Biotechnology: Its unique properties may be utilized in developing new biomaterials or coatings that resist microbial colonization.
  • Pharmaceutical Development: Research into synthetic derivatives or formulations incorporating dermaseptin-J9 could lead to novel treatments for resistant infections or as part of combination therapies .
Phylogenetic Origins & Evolutionary Context of Dermaseptin-J9

Taxonomic Classification of Source Organism (Phyllomedusa spp.)

Dermaseptin-J9 originates from neotropical tree frogs of the genus Phyllomedusa (subfamily: Phyllomedusinae, family: Hylidae). This genus comprises 16 recognized species distributed across tropical and subtropical South America and Panama, occupying arboreal niches in rainforest ecosystems [2] [8]. Key characteristics defining this taxon include:

  • Morphological Adaptations: Long limbs, opposable digits, and ventral adhesive glands facilitating arboreal locomotion [10].
  • Reproductive Strategy: Egg deposition on vegetation overhanging water bodies, with encapsulated embryos developing into tadpoles that drop into aquatic habitats upon hatching [2] [10].
  • Chemical Defense System: Granular skin glands producing complex peptidomes, including dermaseptins, as a defense against pathogens and predators in humid environments [6] [9].

Phyllomedusa sauvagii (painted-belly leaf frog; NCBI:txid8395) represents a primary source of dermaseptin-J9. This species exemplifies the genus's ecological specialization, with physiological adaptations like lipid-based skin secretions reducing evaporative water loss—a critical feature for arboreal existence [2] [8].

Table 1: Biogeographical Distribution of Key Dermaseptin-Producing Phyllomedusa Species

SpeciesGeographic RangeHabitat Type
P. sauvagiiGran Chaco (Argentina, Paraguay, Bolivia)Dry forests/savannas
P. bicolorAmazon Basin (Brazil, Peru, Colombia)Lowland rainforests
P. hypochondrialisNorthern South AmericaLlanos wetlands
P. tarsiusWestern AmazoniaFlooded forests

Genomic Precursor Architecture: Signal Peptide Conservation Across Dermaseptin Isoforms

Dermaseptin-J9 is encoded within a biosynthetic precursor framework characterized by striking N-terminal conservation and C-terminal diversification:

  • Preproregion Conservation: All dermaseptin precursors share a 22–25 residue signal peptide (e.g., MKLFVVLAVAVLVQAQAQAFS) and an acidic propiece. This domain directs endoplasmic reticulum translocation and shields antimicrobial domains during intracellular processing [3] [6] [9]. Genetic analyses reveal >90% sequence identity in preproregions across orthologs from P. sauvagii, P. bicolor, and Agalychnis species, indicating strong functional constraints [3] [6].

  • Hypervariable Antimicrobial Domain: The C-terminal region encoding mature dermaseptin-J9 exhibits significant divergence. For example, comparative genomics show:

  • 45–62% sequence identity between dermaseptin-J9 and P. bicolor's dermaseptin-B
  • 32–58% identity with A. callidryas dermaseptin-C variants [7]This structural plasticity enables functional diversification while preserving efficient precursor processing [3] [9].

Table 2: Conserved Signal Peptide Architecture in Dermaseptin Precursors

Precursor ComponentSequence FeaturesFunctional Role
Signal peptide (22-25 aa)Hydrophobic core (e.g., -VVAVAVL-), cleavage site (AXA↓)ER targeting, secretion
Acidic propieceGlu/Asp-rich (pH 4.5-5.5)Neutralize cationic toxicity
Proteolytic siteKR or RR motifsConvertase cleavage
Mature peptide (24-34 aa)Hypervariable, cationic, amphipathicAntimicrobial activity

Adaptive Evolutionary Pressures Driving Dermaseptin Diversification

Dermaseptin-J9 exemplifies adaptive molecular evolution under pathogen-mediated selection:

  • Gene Duplication & Diversifying Selection: The dermaseptin superfamily arose from repeated gene duplications of an ancestral precursor (~150 MYA), followed by focal hypermutation in the antimicrobial domain. Positive selection (dN/dS > 1) acts predominantly on residues 5–18 of the mature peptide—the region determining membrane interaction [6] [9]. Lineage-specific expansions in Phyllomedusa genomes generate combinatorial peptide libraries (e.g., 57 unique dermaseptins cataloged in AMP databases), enhancing host defense breadth [6] [9].

  • Ecological Drivers: Pathogen diversity across microhabitats imposes selective constraints:

  • Aquatic larvae stage: Selective pressure from oomycetes (e.g., Saprolegnia) favors anti-fungal dermaseptins (e.g., phylloseptins) [1] [9]
  • Terrestrial adult stage: Bacterial skin pathogens (e.g., Aeromonas) select for helix-stabilizing substitutions enhancing membrane disruption [6]Consequently, dermaseptin-J9's biophysical properties—net charge (+3 to +6), amphipathicity (hydrophobic moment 0.5–0.8), and helical propensity—reflect microenvironment-specific optimization [1] [9].

Table 3: Evolutionary Mechanisms Shaping Dermaseptin Variants

Evolutionary MechanismOutcome in Dermaseptin-J9 LineageFunctional Consequence
Tandem gene duplication5–7 paralogous genes per genomeExpanded antimicrobial repertoire
Positive selection (dN/dS)Accelerated substitution at positions 3, 7, 12Altered target specificity
Convergent evolutionIndependent gain of Trp³ in multiple lineagesEnhanced membrane insertion
C-terminal amidationRecurrent acquisition in P. sauvagii cladeIncreased peptide stability

Dermaseptin-J9's diversification occurs via a "template-and-hotspot" model: conserved preproregions maintain efficient biosynthesis, while hypermutable C-terminal domains generate functional novelty. This balances evolutionary innovation with constrained production mechanisms [3] [6] [9].

Properties

Product Name

Dermaseptin-J9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.